![molecular formula C7H7FN2O B7900030 3-Fluoro-N-methylpicolinamide](/img/structure/B7900030.png)
3-Fluoro-N-methylpicolinamide
Overview
Description
3-Fluoro-N-methylpicolinamide is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-N-methylpicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-N-methylpicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medical Imaging of Parkinson Disease : A study introduced N-[2-(diethylamino)ethyl]-(18)F-5-fluoropicolinamide ((18)F-P3BZA) as a positron emission tomography (PET) radiotracer for monitoring cellular therapy in Parkinson disease. This approach has high translational potential for understanding clinical trials' results (Kiessling, 2014).
Melanoma Diagnosis : Another study focused on N-(2-(diethylamino)-ethyl)-18F-5-fluoropicolinamide (18F-P3BZA) for PET/CT imaging in melanoma patients. This radiotracer exhibited high uptake in melanoma, suggesting potential for specific imaging of melanoma and its metastases (Ma et al., 2018).
Antitumor Activity : A compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized and shown to inhibit the proliferation of some cancer cell lines, indicating its potential in cancer treatment (Hao et al., 2017).
Anticancer Therapeutics : N-methylpicolinamide-bearing hybrids are a hot research topic in medicinal chemistry due to their potential as anticancer agents. The synthesis of picolinamide-containing heterocyclic compounds as potent anticancer agents has been highlighted, with structure-activity relationship studies inspiring the development of more effective drugs (Moku et al., 2019).
Antifungal Activity : Novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have been synthesized and found to possess good antifungal activities, demonstrating their potential in treating fungal infections (Xu et al., 2007).
Synthesis of EGFR Inhibitors : Synthesis of 3-methylquinazolinone derivatives, including 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide, showed significant antiproliferative activities against tumor cells, indicating their utility as epidermal growth factor receptor inhibitors (Zhang et al., 2021).
properties
IUPAC Name |
3-fluoro-N-methylpyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-9-7(11)6-5(8)3-2-4-10-6/h2-4H,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOYIBPRYRLYIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC=N1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N-methylpicolinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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